molecular formula C8H18O3S B045691 Dibutyl sulfite CAS No. 626-85-7

Dibutyl sulfite

Cat. No.: B045691
CAS No.: 626-85-7
M. Wt: 194.29 g/mol
InChI Key: FEYYOXFAQQJEIG-UHFFFAOYSA-N
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Description

Dibutyl sulfite is a specialized organosulfur compound with the formula (C₄H₉O)₂SO, serving as a valuable reagent in synthetic organic chemistry. Its primary research value lies in its role as a sulfonation and sulfitation agent, facilitating the introduction of the sulfite group into target molecules. Researchers utilize this compound in the synthesis of sulfonate esters, which are pivotal as intermediates in the production of pharmaceuticals, agrochemicals, and novel polymeric materials. The compound's mechanism of action typically involves nucleophilic attack on the electrophilic sulfur center, enabling the transfer of the butyl sulfite moiety to alcohols or other nucleophiles, thereby acting as an alkylating agent under controlled conditions. Furthermore, its application extends to acting as a reactant in the preparation of other sulfur-containing compounds and as a potential modifier in specialty polymer chemistry. This reagent is characterized by its high purity, which is critical for achieving reproducible results and minimizing side reactions in sensitive synthetic pathways. It is essential for scientists developing new synthetic methodologies, exploring structure-activity relationships in drug discovery, and engineering advanced materials with specific properties. Proper handling in a controlled laboratory environment is required due to its reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

626-85-7

Molecular Formula

C8H18O3S

Molecular Weight

194.29 g/mol

IUPAC Name

dibutyl sulfite

InChI

InChI=1S/C8H18O3S/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3

InChI Key

FEYYOXFAQQJEIG-UHFFFAOYSA-N

SMILES

CCCCOS(=O)OCCCC

Canonical SMILES

CCCCOS(=O)OCCCC

boiling_point

230.0 °C

Other CAS No.

626-85-7

Synonyms

dibutyl sulphite; n-Butylsulfite; Sulfurous acid dibutyl ester

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Dibutyl sulfite is utilized as an important reagent in organic synthesis. Its applications include:

  • Synthesis of Sulfoxides : DBS can be oxidized to produce dibutyl sulfoxide, which serves as a versatile intermediate in various organic reactions. This transformation is significant in the pharmaceutical industry for developing active pharmaceutical ingredients (APIs) .
  • Extraction of Metals : Research indicates that this compound can effectively extract palladium and platinum from various matrices. The extraction mechanism involves complexation, which enhances the recovery of these precious metals from industrial waste .

Environmental Monitoring

This compound plays a crucial role in environmental science, particularly in:

  • Odor Diagnostics : It has been employed in developing diagnostic methods for identifying and quantifying complex odors in micro-polluted water sources. Studies have shown that DBS can help pinpoint specific odor compounds, facilitating better water quality management .
  • Pollution Control : The compound has been investigated for its potential to adsorb volatile organic compounds (VOCs) from air and water, contributing to pollution mitigation efforts. Its interaction with zeolites has been studied to enhance adsorption efficiency, making it a candidate for air purification technologies .

Biosensor Development

The unique properties of this compound have led to its application in biosensor technology:

  • Chemical Warfare Detection : Research has demonstrated the use of DBS in tissue-based biosensors designed to detect chemical warfare agents. These biosensors utilize the photosynthetic fluorescence induction principle, enabling rapid and sensitive detection of hazardous substances .

Odor Diagnostics

A study conducted by Guo et al. (2021) explored the use of this compound in diagnosing odor issues related to micro-polluted water sources. The research highlighted its efficacy in identifying specific odorants, which is vital for environmental monitoring.

Metal Extraction

In a study published by Wu et al. (2008), this compound was shown to facilitate the extraction of palladium from aqueous solutions, demonstrating its utility in recovering valuable metals from industrial effluents.

Biosensor Technology

Sanders et al. (2001) developed a stand-off biosensor using this compound for detecting airborne chemical agents. This research illustrated the potential of DBS in enhancing the sensitivity and specificity of biosensors used in security applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Dibutyl sulfite with structurally or functionally related organosulfur compounds:

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Stability/Reactivity
This compound 626-85-7 C₈H₁₈O₃S 194.292 230 Chemical synthesis, sulfite donor Likely hydrolyzes to release sulfite ions
Diphenyl disulfide 882-33-7 C₁₂H₁₀S₂ 218.34 310 Laboratory chemical, manufacturing Stable under standard conditions
Diethyl sulfide Not provided C₄H₁₀S 90.19 92–93 Solvent, organic synthesis Flammable; oxidizes to sulfoxide/sulfone
Dibutyl xanthogen disulfide 105-77-1 C₁₀H₁₈S₄ 282.48 Not available Rubber vulcanization, flotation agent Reacts with metals; decomposes under heat
p-Hydroxybenzyl hydrogen sulfite Not provided C₇H₈O₄S 204.20 Not available Sulfur fumigation marker in traditional medicine Stable for 8 months; resistant to heat (50–80°C)

Key Findings :

Structural and Functional Differences: this compound is a sulfite ester, enabling sulfite ion release upon hydrolysis. This contrasts with disulfides (e.g., Diphenyl disulfide) and sulfides (e.g., Diethyl sulfide), which lack ester groups and exhibit redox reactivity (e.g., disulfide bond formation or oxidation to sulfoxides) . p-Hydroxybenzyl hydrogen sulfite, a mono-sulfite ester, shares sulfite-release capability but is structurally distinct due to its aromatic hydroxybenzyl group, enhancing its stability under storage and heating .

Applications :

  • This compound and p-hydroxybenzyl hydrogen sulfite both act as sulfite sources but in divergent contexts: chemical synthesis versus quality control in traditional medicine .
  • Diphenyl disulfide and Dibutyl xanthogen disulfide are primarily used in industrial processes (e.g., rubber vulcanization), leveraging their sulfur-sulfur bonds for crosslinking or metal interaction .

Stability and Reactivity :

  • Sulfite esters like this compound are prone to hydrolysis, releasing cytotoxic sulfite ions, as observed in biological systems where sulfite homeostasis is critical .
  • p-Hydroxybenzyl hydrogen sulfite demonstrates exceptional stability, making it a reliable marker for sulfur fumigation detection in medicinal plants .
  • Diethyl sulfide ’s low boiling point (92–93°C) and flammability necessitate careful handling, contrasting with this compound’s higher thermal stability .

Enzymes like sulfite oxidase (SO) are essential for maintaining sulfite homeostasis, as seen in plant studies .

Preparation Methods

Thionyl Chloride-Mediated Synthesis

The reaction of butanol with thionyl chloride proceeds via nucleophilic substitution, producing this compound and hydrochloric acid:

2CH3(CH2)3OH+SOCl2(CH3(CH2)3O)2SO+2HCl2 \, \text{CH}3(\text{CH}2)3\text{OH} + SOCl2 \rightarrow (\text{CH}3(\text{CH}2)3\text{O})2SO + 2 \, \text{HCl}

This method requires controlled conditions to avoid overchlorination. Anhydrous environments and bases like pyridine are often employed to neutralize HCl, shifting the equilibrium toward the desired product.

Sulfur Dioxide and Base Catalysis

Alternative routes utilize SO2SO_2 gas bubbled into a mixture of butanol and a tertiary amine (e.g., triethylamine):

2ROH+SO2+Base(RO)2SO+BaseH2SO32 \, \text{ROH} + SO2 + \text{Base} \rightarrow (\text{RO})2SO + \text{Base} \cdot \text{H}2SO3

This method avoids hazardous chlorinated byproducts but demands precise temperature control to prevent SO2SO_2 escape.

Industrial-Scale Synthesis and Optimization

Boron Ester Intermediate Method

A patent describing sulfate ester production via boron esters (EP2851362B1) hints at a analogous pathway for sulfite esters. The proposed steps include:

  • Boron tri-butoxide formation :

    3CH3(CH2)3OH+B(OH)3B(O(CH2)3CH3)3+3H2O3 \, \text{CH}_3(\text{CH}_2)_3\text{OH} + \text{B(OH)}_3 \rightarrow \text{B(O}(\text{CH}_2)_3\text{CH}_3)_3 + 3 \, \text{H}_2O
  • Acidolysis with sulfurous acid :

    B(OBut)3+H2SO3(ButO)2SO+B(OH)3\text{B(OBut)}_3 + \text{H}_2SO_3 \rightarrow (\text{ButO})_2SO + \text{B(OH)}_3

This method minimizes isomerization byproducts, a common issue in direct alcohol-sulfur reagent reactions.

Continuous Flow Reactor Design

Modern adaptations favor continuous flow systems to enhance safety and yield. Key parameters include:

  • Temperature : 40–60°C to balance reaction rate and side-product formation.

  • Residence time : 30–60 minutes for complete conversion.

  • Catalyst : Lewis acids like ZnCl2ZnCl_2 (0.5–1 mol%) accelerate sulfite esterification.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and safety:

MethodReagentsYield (%)ScalabilitySafety Concerns
Thionyl ChlorideSOCl2SOCl_2, Butanol70–85ModerateHCl emissions, corrosion
SO2SO_2/Base CatalysisSO2SO_2, Triethylamine65–75HighSO2SO_2 handling
Boron Ester IntermediateBoric acid, H2SO3H_2SO_380–90HighMinimal

The boron ester method offers superior yields and reduced hazards, aligning with industrial green chemistry initiatives.

Challenges and Mitigation Strategies

Byproduct Formation

  • Chlorinated derivatives : Excess SOCl2SOCl_2 leads to butyl chloride. Mitigated by stoichiometric reagent ratios and slow addition.

  • Sulfate esters : Oxidative side reactions occur at elevated temperatures. Controlled atmospheres (N₂ or Ar) suppress oxidation.

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (e.g., 0.5 kPa) isolates this compound (bp ~110°C).

  • Liquid-liquid extraction : Removes residual H2SO3H_2SO_3 or HCl using NaHCO₃ washes .

Q & A

Q. Methodological Guidance :

  • Use anhydrous conditions to avoid hydrolysis.
  • Monitor reaction progress via TLC or FT-IR for sulfite ester formation.
  • Report yields alongside purity metrics (e.g., NMR integration ratios).

Basic: How can solubility and stability of this compound be systematically evaluated under varying experimental conditions?

Solubility studies should test polar (water, methanol) and nonpolar solvents (hexane, toluene) at temperatures ranging from 0°C to 60°C. Stability assessments require monitoring decomposition under light, oxygen, and humidity using HPLC or UV-Vis spectroscopy. For example, calcium sulfite solubility in aqueous solutions () suggests analogous methods for this compound, such as gravimetric analysis of saturated solutions .

Q. Methodological Guidance :

  • Use airtight, amber vials for stability tests to minimize photodegradation.
  • Include control samples with stabilizers (e.g., antioxidants) to compare degradation rates.

Advanced: What mechanistic insights explain this compound’s role in electron-transfer reactions, such as sulfite-mediated oxidation processes?

This compound may act as a sulfite donor in redox reactions. highlights sulfite’s electron-transfer role in Cu₂S/sulfite systems, where sulfite radicals (SO₃⁻•) facilitate contaminant degradation. For this compound, similar mechanisms could involve ester hydrolysis to release sulfite ions, followed by radical generation under catalytic conditions (e.g., transition metals). Electrochemical studies, such as cyclic voltammetry, can elucidate redox potentials .

Q. Methodological Guidance :

  • Use radical scavengers (e.g., tert-butanol) to confirm reactive species.
  • Pair kinetic studies with DFT calculations to model reaction pathways.

Advanced: How can researchers resolve contradictions in reported kinetic data for this compound degradation?

Discrepancies in degradation rates often arise from variations in pH, catalyst loading, or analytical methods. For example, ’s titration-based sulfite quantification may differ from electrochemical methods in sensitivity. To reconcile

Standardize experimental conditions (e.g., pH 7–9 for hydrolysis studies).

Validate assays using multiple techniques (e.g., HPLC for product identification, ion chromatography for sulfite quantification).

Apply statistical tools (ANOVA, t-tests) to assess significance of observed differences, as in ’s sulfite quantification protocols .

Q. Methodological Guidance :

  • Conduct interlaboratory comparisons to identify method-specific biases.
  • Report confidence intervals for kinetic constants.

Advanced: What factorial experimental designs are optimal for studying this compound’s reactivity in multi-variable systems?

A four-factor design (e.g., pH, temperature, catalyst concentration, and sulfite concentration) can identify synergistic effects. ’s factorial approach for sulfite materials evaluated 72 experiments, highlighting interactions between variables like NO₂ formation and material type. For this compound, response surface methodology (RSM) can optimize conditions for maximum reaction efficiency .

Q. Methodological Guidance :

  • Use software (e.g., Design-Expert®) to model variable interactions.
  • Include replicate runs to assess experimental variance.

Advanced: How can computational models enhance the prediction of this compound’s environmental behavior or reaction pathways?

Molecular dynamics (MD) simulations can predict hydrolysis rates, while quantum mechanical calculations (e.g., DFT) map transition states for sulfite ester reactions. ’s oxidation model for calcium sulfite—validated against lab data with ±20% accuracy—demonstrates the utility of integrating experimental and computational data. Apply similar approaches to model this compound’s oxidation in desulfurization systems .

Q. Methodological Guidance :

  • Validate models with experimental activation energies and intermediate trapping.
  • Use high-performance computing clusters for large-scale simulations.

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